Alclofenac Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

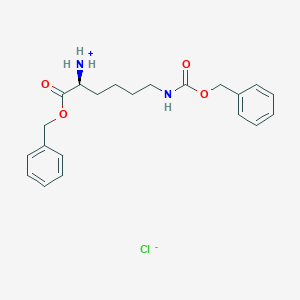

Alclofenac Ethyl Ester is a derivative of Alclofenac, which is a non-steroidal anti-inflammatory drug . It was withdrawn from the market in the United Kingdom in 1979 . Alclofenac Ethyl Ester is used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis

The molecular formula of Alclofenac is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .Chemical Reactions Analysis

Esters, including Alclofenac Ethyl Ester, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .作用機序

Safety and Hazards

将来の方向性

Esters, including Alclofenac Ethyl Ester, are widely used in various fields such as natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Future research may focus on the synthesis of esters by photocatalytic strategies .

特性

IUPAC Name |

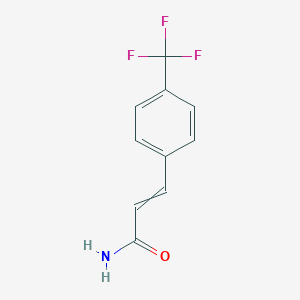

ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVLAKLRSSSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

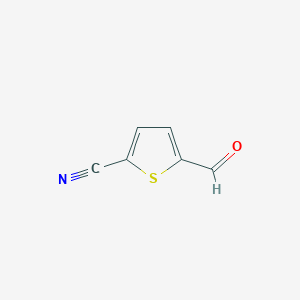

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

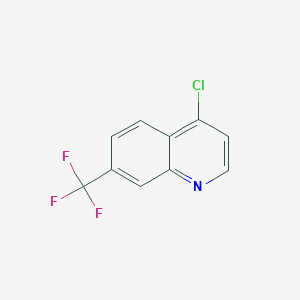

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)